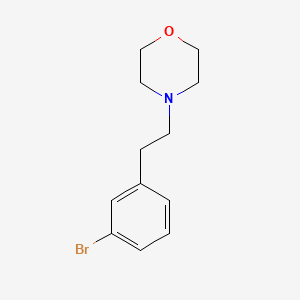

4-(3-Bromophenethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(3-bromophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPEQDLCZSZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromophenethyl)morpholine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenethyl)morpholine is a synthetic organic compound featuring a morpholine ring connected via an ethyl bridge to a brominated phenyl group. This molecule serves as a valuable building block in medicinal chemistry and materials science. The presence of the reactive bromine atom on the aromatic ring, combined with the versatile morpholine scaffold, makes it a key intermediate for the synthesis of a diverse range of more complex molecules with potential pharmacological activities.[1] The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and to serve as a crucial pharmacophore for interaction with biological targets.[2] This guide provides a comprehensive overview of the fundamental properties, a detailed synthetic protocol, and the potential applications of this compound.

Core Properties and Structure

The structural and physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 364793-86-2 | [3][4] |

| Molecular Formula | C₁₂H₁₆BrNO | [3][4] |

| Molecular Weight | 270.17 g/mol | [3][4] |

| Synonyms | 4-[2-(3-Bromophenyl)ethyl]morpholine | [3][4] |

| SMILES | BrC1=CC(CCN2CCOCC2)=CC=C1 | [3][4] |

| InChI Key | NEGPEQDLCZSZHD-UHFFFAOYSA-N | |

| Purity | ≥95% (commercially available) | [3] |

| Storage | 4°C | [3] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the N-alkylation of morpholine with a suitable 3-bromophenethyl halide, such as 1-(2-bromoethyl)-3-bromobenzene. This reaction is a classic example of a nucleophilic substitution where the secondary amine of the morpholine ring attacks the electrophilic carbon of the phenethyl bromide.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative method based on established procedures for the synthesis of the precursor and the N-alkylation of morpholine.[5][6][7]

Part 1: Synthesis of 1-(2-Bromoethyl)-3-bromobenzene (Precursor)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenethyl alcohol.

-

Bromination: Cool the flask in an ice bath and slowly add phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid (HBr). The reaction is exothermic and should be controlled carefully.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-bromoethyl)-3-bromobenzene. Further purification can be achieved by vacuum distillation.

Part 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve morpholine and 1-(2-bromoethyl)-3-bromobenzene in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add an excess of a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to act as a scavenger for the HBr generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to increase the reaction rate. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, filter off the inorganic base and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Final purification is typically achieved by column chromatography on silica gel.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the presence of the aryl bromide and the morpholine nitrogen.

-

Aryl Bromide Reactivity: The bromine atom attached to the phenyl ring is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[3][8][9][10] This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

-

Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a tertiary amine and can participate in reactions such as salt formation with acids.

The structural motifs present in this compound suggest its potential utility in several areas of research and development:

-

Medicinal Chemistry: As a building block, it can be used in the synthesis of novel compounds targeting a variety of biological pathways. Morpholine-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][11][12] The phenethyl group is also a common feature in many neuroactive compounds.

-

Materials Science: The ability to functionalize the aromatic ring through cross-coupling reactions makes this compound a potential monomer or intermediate for the synthesis of novel polymers and functional materials.

Biological Significance of Phenethylmorpholine Derivatives

While specific biological data for this compound is not widely published, the broader class of phenethylmorpholine derivatives has been investigated for various pharmacological activities. For instance, analogs of phencyclidine incorporating a morpholine ring have been synthesized and evaluated for their effects on pain perception.[13] Furthermore, other morpholine-containing compounds have been explored as potential therapeutic agents for a range of conditions, highlighting the importance of the morpholine scaffold in drug design.[14][15]

Safety and Handling

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[13][16][17][18]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[16][17]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[19][20][21]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][18]

The starting materials, morpholine and organobromides, have their own specific hazards. Morpholine is flammable and corrosive, while organobromides can be irritants and harmful if swallowed or inhaled.[16][17][18][19][20][21] It is crucial to consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Characterization

The structure and purity of synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the successful formation of the product. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl bridge protons, and the morpholine ring protons.[22][23][24]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.[25][26]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, based on well-established chemical principles, provides access to a scaffold that can be readily modified to generate a wide array of novel compounds. This technical guide provides the foundational knowledge for researchers to synthesize, handle, and utilize this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. akjournals.com [akjournals.com]

- 7. nbinno.com [nbinno.com]

- 8. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Developments of Quinoline Derivatives and their Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. scribd.com [scribd.com]

- 19. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]

- 20. rsc.org [rsc.org]

- 21. homework.study.com [homework.study.com]

- 22. scs.illinois.edu [scs.illinois.edu]

- 23. epfl.ch [epfl.ch]

- 24. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 25. Morpholine [webbook.nist.gov]

- 26. PubChemLite - 4-(4-bromophenethyl)morpholine (C12H16BrNO) [pubchemlite.lcsb.uni.lu]

"4-(3-Bromophenethyl)morpholine" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and bioavailability to drug candidates.[1] Its integration into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet significant, derivative: 4-(3-Bromophenethyl)morpholine . The presence of a bromophenethyl group introduces a reactive handle for further chemical modifications, making this compound a valuable building block in the synthesis of complex molecules and potential therapeutic agents. This document serves as a comprehensive technical resource, detailing the compound's properties, synthesis, characterization, and potential applications, with the aim of empowering researchers in their drug discovery and development endeavors.

Compound Identification and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| Systematic Name | This compound |

| Synonym | 4-[2-(3-Bromophenyl)ethyl]morpholine |

| CAS Number | 364793-86-2[2] |

| Molecular Formula | C₁₂H₁₆BrNO[2] |

| Molecular Weight | 270.17 g/mol [2] |

| SMILES | BrC1=CC(CCN2CCOCC2)=CC=C1[2] |

Physicochemical Data (Predicted):

| Property | Value | Source |

| TPSA (Topological Polar Surface Area) | 12.47 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.3238 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Mechanism

Proposed Synthetic Pathway:

A common and effective method for this transformation is the reaction of morpholine with 1-(2-bromoethyl)-3-bromobenzene in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed during the reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

This protocol is based on analogous N-alkylation reactions and serves as a validated starting point for laboratory synthesis.

-

Reaction Setup: To a stirred solution of morpholine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).

-

Addition of Electrophile: To this mixture, add 1-(2-bromoethyl)-3-bromobenzene (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering.

-

Base: A non-nucleophilic base is crucial to neutralize the acid byproduct without competing with the morpholine as a nucleophile.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Spectroscopic Characterization

While a complete set of published spectra for this compound is not available, the expected NMR and mass spectrometry data can be predicted based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically as two multiplets around 2.5-2.8 ppm and 3.6-3.8 ppm. The ethyl bridge protons would appear as two triplets, and the aromatic protons of the bromophenyl group would be observed in the aromatic region (around 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the two distinct carbons of the morpholine ring (around 54 and 67 ppm), the two carbons of the ethyl bridge, and the six carbons of the bromophenyl ring, with the carbon attached to the bromine atom being significantly influenced.

Mass Spectrometry (MS):

-

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M+) at m/z 270 and 272 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the morpholine ring or cleavage of the ethyl bridge.

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] It is often incorporated to improve a compound's pharmacokinetic properties. The 3-bromophenethyl group in this compound provides a reactive site for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for biological screening.

Potential Therapeutic Areas:

-

Oncology: Morpholine derivatives have been extensively investigated as anticancer agents, particularly as inhibitors of kinases such as PI3K and mTOR.[3]

-

Neuroscience: The physicochemical properties imparted by the morpholine ring can be advantageous for developing CNS-active drugs that can cross the blood-brain barrier.

-

Infectious Diseases: Various morpholine-containing compounds have demonstrated antibacterial and antifungal activities.

Logical Workflow for Utilizing this compound in Drug Discovery:

References

A Technical Guide to the Spectroscopic Characterization of 4-(3-Bromophenethyl)morpholine

Introduction

4-(3-Bromophenethyl)morpholine is a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. Morpholine and its analogues are foundational scaffolds in the development of various therapeutic agents and functional materials[1]. The precise substitution pattern on the phenethyl group, in this case, a bromine atom at the meta position, critically influences the molecule's steric and electronic properties, making unambiguous structural verification essential for any research or development application.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound (CAS 364793-86-2). As direct, comprehensive spectral data for this specific compound is not widely published, this document synthesizes predictive data based on first principles of spectroscopy and comparative analysis with structurally analogous compounds. We will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with a robust framework for confirming its identity and purity. The causality behind experimental choices and data interpretation is emphasized to ensure a self-validating approach to characterization.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of three key regions: the morpholine ring, the ethyl linker, and the 3-bromophenyl (or meta-bromophenyl) group. Each region will produce a distinct and predictable set of signals in the various spectroscopic techniques discussed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each of the unique proton environments in the molecule. The integration of these signals should correspond to the number of protons in each environment.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Justification |

| Aromatic (Ar-H) | 7.0 - 7.4 | Multiplet (m) | The four protons on the brominated ring will have slightly different chemical environments, leading to a complex multiplet. The proton between the two substituents (on C2) will be the most deshielded. |

| Morpholine (-O-CH₂-) | 3.6 - 3.8 | Triplet (t) or Multiplet (m) | These protons are adjacent to the electronegative oxygen atom, shifting them downfield. They will likely appear as a triplet due to coupling with the adjacent -N-CH₂- protons[3]. |

| Ethyl (-N-CH₂-Ar) | 2.7 - 2.9 | Triplet (t) or Multiplet (m) | The methylene group attached to the aromatic ring. |

| Ethyl (-N-CH₂-CH₂-) | 2.6 - 2.8 | Triplet (t) or Multiplet (m) | The methylene group attached to the morpholine nitrogen. |

| Morpholine (-N-CH₂-) | 2.4 - 2.6 | Triplet (t) or Multiplet (m) | These protons are adjacent to the nitrogen atom. Their signal will be upfield relative to the -O-CH₂- protons[3][4]. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Due to the lack of symmetry, 12 distinct signals are expected.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| Aromatic (Ar-C) | 125 - 142 | Four signals for the CH carbons of the aromatic ring. |

| Aromatic (Ar-C-Br) | 120 - 124 | The carbon directly bonded to bromine is shielded by the "heavy atom effect". |

| Aromatic (Ar-C-CH₂) | 138 - 142 | The quaternary carbon where the ethyl chain is attached. |

| Morpholine (-O-CH₂) | 66 - 68 | The electronegative oxygen deshields these carbons significantly. |

| Ethyl (-N-CH₂-C H₂-Ar) | 58 - 62 | The carbon on the ethyl chain attached to the aromatic ring. |

| Morpholine (-N-CH₂) | 53 - 55 | Carbons adjacent to the nitrogen atom. |

| Ethyl (-N-C H₂-CH₂-) | 32 - 36 | The carbon on the ethyl chain attached to the nitrogen. |

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

-

For further confirmation, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural components.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3050 - 3100 | C-H Stretch | Medium | Aromatic C-H |

| 2800 - 3000 | C-H Stretch | Strong | Aliphatic (Ethyl & Morpholine) C-H |

| ~1595, ~1470 | C=C Stretch | Medium-Strong | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Medium | Aliphatic Amine |

| 1110 - 1125 | C-O-C Stretch | Strong | Ether (key morpholine signal)[5] |

| 750 - 800 | C-H Bend | Strong | meta-disubstituted Aromatic Ring |

| 550 - 650 | C-Br Stretch | Medium | Aryl Halide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Objective: To obtain a vibrational spectrum to confirm the presence of key functional groups.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable. ESI is a softer technique and will likely yield a prominent protonated molecular ion.

-

Molecular Ion Peak ([M+H]⁺): For ESI-MS, a strong signal is expected at m/z 270/272 . The defining characteristic will be an isotopic pattern of two peaks of nearly equal intensity (approximately 1:1 ratio), separated by 2 mass units. This is the unmistakable signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Key Fragmentation: Under higher energy conditions (like EI or in-source fragmentation in ESI), the molecule will break apart in predictable ways. The most probable fragmentation involves cleavage at the bonds alpha to the nitrogen atom, as this is a common pathway for amines.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Experimental Protocol: GC-MS / LC-MS

Objective: To confirm the molecular weight and obtain fragmentation data for the target compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation:

-

For GC-MS (if volatile): Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole or Ion Trap detector) with an EI source.

-

For LC-MS (more common): Inject the sample into a Liquid Chromatograph coupled to a Mass Spectrometer with an ESI or APCI source.

-

-

MS Acquisition:

-

Full Scan Mode: Acquire data over a mass range of m/z 50-500 to detect the molecular ion and major fragments.

-

MS/MS (Tandem MS): For unambiguous identification, isolate the parent ion (m/z 270 or 272) and subject it to collision-induced dissociation (CID) to generate a daughter ion spectrum. This will confirm the fragmentation pathways predicted above.

-

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. The predicted data presented in this guide forms a comprehensive analytical fingerprint. Key confirmatory evidence includes: the complex aromatic signals and distinct morpholine and ethyl signals in ¹H and ¹³C NMR; the strong C-O-C ether stretch in the IR spectrum; and, most definitively, the characteristic 1:1 isotopic doublet at m/z 270/272 in the mass spectrum. By following the outlined protocols and comparing experimental results to these predictive models, researchers can confidently verify the synthesis and purity of this valuable chemical building block.

References

A Technical Guide to Investigating the Biological Activities of 4-(3-Bromophenethyl)morpholine

Authored for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 4-(3-Bromophenethyl)morpholine is a chemical compound for research use and is not an approved drug or therapeutic agent.

Introduction: Rationale for Investigation

This compound is a synthetic organic compound featuring a morpholine ring attached to a phenethyl group, which is substituted with a bromine atom at the meta-position. While direct pharmacological data on this specific molecule is scarce in current literature, its structural motifs are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive framework for exploring its potential therapeutic activities, grounded in structure-activity relationship (SAR) analysis of its constituent fragments and outlining a rigorous, multi-tiered workflow for experimental validation.

The core rationale for this investigation rests on the principle of "privileged structures" in medicinal chemistry. Both the morpholine and phenethylamine scaffolds are known to confer desirable pharmacokinetic and pharmacodynamic properties, making them common features in approved drugs.[1][2][3]

-

The Morpholine Moiety: This heterocyclic amine is a versatile building block in drug design, often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] Its presence is noted in drugs targeting a wide range of receptors and enzymes, suggesting its potential to favorably interact with various biological targets.[1][4]

-

The Phenethylamine Backbone: This is a classic pharmacophore, forming the structural basis for many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast number of psychoactive drugs and central nervous system (CNS) stimulants.[5][6][7]

-

The Bromine Substituent: The introduction of a halogen, such as bromine, is a common strategy in medicinal chemistry to modulate a compound's properties. Bromination can enhance binding affinity and selectivity through the formation of halogen bonds, improve metabolic stability, and increase lipophilicity, which can affect blood-brain barrier penetration.[8][9][10]

Collectively, these structural features suggest that this compound is a compelling candidate for investigation, with a high probability of interacting with CNS targets.

Part 1: Hypothesis Generation from Structural Analogs

Based on its structure, we can hypothesize several potential biological targets for this compound.

Hypothesis 1: Monoamine Transporter Inhibition

The core phenethylamine structure is a strong indicator of potential activity at monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][11] Many antidepressants and psychostimulants function by inhibiting the reuptake of these neurotransmitters.

Hypothesis 2: Sigma Receptor Modulation

The sigma-1 receptor (σ1R) is an intracellular chaperone protein implicated in a variety of CNS disorders, including neurodegeneration, pain, and addiction.[12][13] It is known to bind a structurally diverse range of ligands, many of which feature an amine connected to an aromatic system, similar to the structure of our target compound.[14][15]

Comparative Analysis of Structural Scaffolds

| Structural Moiety | Prevalence in CNS Drugs | Potential Contribution to Activity | Examples of Drugs with Moiety |

| Phenethylamine | High | Backbone for interaction with monoamine transporters and GPCRs.[6][7] | Amphetamine, Bupropion, Ephedrine |

| Morpholine | Moderate to High | Improves pharmacokinetics, can act as a pharmacophore for various targets including kinases and receptors.[1][3][16] | Reboxetine (NET inhibitor), Moclobemide (MAO inhibitor) |

| Bromophenyl Group | Moderate | Increases lipophilicity, can enhance binding affinity through halogen bonding, affects metabolism.[8][9] | Brompheniramine (Antihistamine), Haloperidol (Antipsychotic, σ1R ligand)[14] |

Part 2: A Tiered Experimental Workflow for Validation

To systematically test these hypotheses, a multi-tiered approach is recommended, progressing from computational prediction to functional cellular assays.

Caption: Tiered workflow for investigating this compound.

Tier 1A: Compound Synthesis

As this compound is not widely available, synthesis is the first practical step. A common route involves the reductive amination of 3-bromophenylacetaldehyde with morpholine or the nucleophilic substitution of 1-(2-bromoethyl)-3-bromobenzene with morpholine.

-

General Protocol (Nucleophilic Substitution):

-

Dissolve 1-(2-bromoethyl)-3-bromobenzene in a suitable polar aprotic solvent (e.g., Acetonitrile).

-

Add 1.5-2.0 equivalents of morpholine and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

-

Heat the reaction mixture under reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product using silica gel column chromatography to yield this compound.

-

Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

-

Tier 1B: In Silico Screening - Molecular Docking

Molecular docking predicts the binding orientation and affinity of a ligand to a protein target.[17] This provides a cost-effective initial screen to prioritize experimental assays.

-

Protocol: Molecular Docking

-

Target Preparation: Obtain crystal structures of human DAT, NET, SERT, and σ1R from the Protein Data Bank (PDB).[13] Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D conformation of this compound. Minimize its energy using a suitable force field.

-

Docking Simulation: Use software (e.g., AutoDock, Glide) to dock the ligand into the defined binding site of each target protein.[17] For monoamine transporters, the binding site is within the transmembrane domains; for the σ1R, it is a predominantly hydrophobic pocket.[11][13]

-

Analysis: Analyze the resulting poses and scoring functions. A lower binding energy (more negative value) suggests a higher predicted affinity. Examine key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) between the ligand and protein residues.[17]

-

Tier 2: In Vitro Binding Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[18][19] These assays measure the ability of the test compound to compete with a known high-affinity radioligand.

-

Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Use commercially available cell membranes or prepare them from cell lines stably expressing the human transporter (DAT, NET, SERT) or receptor (σ1R) of interest.[20]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-(+)-Pentazocine for σ1R), and varying concentrations of this compound.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.[19]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[20]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Tier 3: In Vitro Functional Activity Assessment

Binding does not equate to function. Functional assays are crucial to determine whether the compound inhibits (antagonist/inhibitor) or activates (agonist) the target.

-

Protocol: Monoamine Transporter Uptake Assay

-

Cell Culture: Plate HEK293 cells (or other suitable cell lines) stably expressing the human transporter of interest (DAT, NET, or SERT) in 96-well plates.[21][22]

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a short period.[23]

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).[22][24]

-

Termination: After a brief incubation period (typically 1-5 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer.[23]

-

Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine its IC₅₀ value.

-

Caption: Hypothesized inhibition of monoamine reuptake at the synapse.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterize the potential biological activities of this compound. By leveraging knowledge from its structural components, a focused investigation into its effects on monoamine transporters and sigma receptors is warranted. The proposed tiered workflow, from in silico analysis to functional assays, provides a robust framework for generating high-quality, reproducible data.

Positive results from these initial screens would justify progression to more advanced studies, including selectivity profiling against a broader panel of CNS targets, in vivo pharmacokinetic and pharmacodynamic studies, and medicinal chemistry efforts to optimize potency and selectivity, ultimately paving the way for potential therapeutic applications.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 14. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. multispaninc.com [multispaninc.com]

- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 23. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

4-(3-Bromophenethyl)morpholine: A Versatile Scaffold for CNS-Targeted Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Phenethylmorpholine Motif

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold. Its inherent properties—a secondary or tertiary amine for substitution, an ether oxygen for hydrogen bonding, and favorable aqueous solubility—make it a desirable component in drug design.[1][2][3] When appended to a phenethyl group, the resulting N-phenethylmorpholine core becomes a particularly potent building block for accessing a range of centrally active therapeutic targets. This guide focuses on a specific, strategically functionalized iteration of this core: 4-(3-Bromophenethyl)morpholine . The presence of a bromine atom on the phenyl ring is not a trivial substitution; it is a key reactive handle that unlocks a vast chemical space for lead optimization through modern cross-coupling methodologies. This document will provide an in-depth exploration of the synthesis, reactivity, and application of this building block, offering a technical roadmap for researchers in drug development.

Physicochemical Properties and Strategic Design

The utility of this compound as a building block is rooted in its distinct structural and chemical features. A comprehensive understanding of these properties is essential for its effective deployment in a drug discovery campaign.

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C₁₂H₁₆BrNO | Provides a moderate molecular weight, a good starting point for further elaboration without excessive "molecular obesity."[4] |

| Molecular Weight | 270.17 g/mol | Falls within the desirable range for lead-like molecules, adhering to principles like Lipinski's Rule of Five.[4] |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | The low TPSA suggests good potential for blood-brain barrier penetration, a critical attribute for CNS-targeted agents.[4] |

| logP | 2.32 | This value indicates a favorable balance of lipophilicity and hydrophilicity, crucial for both membrane permeability and aqueous solubility.[4] |

| Key Structural Features | Tertiary amine, ether, aryl bromide | The morpholine nitrogen provides a basic center for salt formation and potential interactions with biological targets. The ether oxygen can act as a hydrogen bond acceptor. The aryl bromide is the primary site for chemical modification. |

The deliberate placement of the bromine atom at the meta position of the phenyl ring is a key design element. This positioning allows for facile diversification of the aromatic core through a variety of palladium-catalyzed cross-coupling reactions, which will be discussed in detail. This strategic functionalization enables the exploration of structure-activity relationships (SAR) in a systematic and efficient manner.

Synthesis of the this compound Building Block

The preparation of this compound can be achieved through a straightforward and scalable synthetic sequence. The following protocol outlines a common and reliable method.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Bromo-3-(2-bromoethyl)benzene

-

Reactants: To a solution of 3-bromophenylethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by pouring it over ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-bromo-3-(2-bromoethyl)benzene.

Step 2: N-Alkylation of Morpholine

-

Reactants: To a solution of 1-bromo-3-(2-bromoethyl)benzene (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Derivatization: The Power of Cross-Coupling

The bromine atom on the phenyl ring of this compound is a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[5][6][7][8][9][10]

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring.[11][12][13] This is particularly relevant in the synthesis of sigma receptor ligands, where a substituted aromatic system is often a key pharmacophoric element.[2][14]

General Protocol for Suzuki-Miyaura Coupling:

-

Reactants: In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).

-

Solvent: Use a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionality

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides.[4][5][7][15][16] This reaction is instrumental in developing analogues where an aniline or a nitrogen-containing heterocycle is required at the meta position, a common feature in various CNS-active compounds.

General Protocol for Buchwald-Hartwig Amination:

-

Reactants: Combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq), a phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 eq), and a base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.5 eq).

-

Solvent: Use an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Degas the mixture and heat under an inert atmosphere at 80-110 °C.

-

Work-up and Purification: After completion, cool the reaction, quench, and perform an aqueous work-up. Purify the product by column chromatography.

Heck Reaction: Olefinic Elaboration

The Heck reaction enables the coupling of the aryl bromide with alkenes, leading to the formation of substituted styrenes.[6][8][17][18][19] This can be a valuable strategy for extending the scaffold and probing interactions with larger binding pockets.

General Protocol for Heck Reaction:

-

Reactants: Combine this compound (1.0 eq), the desired alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂) (0.01-0.05 eq), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (0.02-0.10 eq), and a base (e.g., Et₃N, K₂CO₃) (1.5-2.5 eq).

-

Solvent: Use a polar aprotic solvent such as DMF or acetonitrile.

-

Reaction: Heat the mixture under an inert atmosphere at 80-120 °C.

-

Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and purify by column chromatography.

Caption: Key derivatization strategies for this compound.

Applications in Medicinal Chemistry: Targeting the Central Nervous System

The 4-(phenethyl)morpholine scaffold is a common motif in ligands for several CNS targets. The ability to rapidly generate analogues from this compound makes it an ideal starting point for lead discovery and optimization in these areas.

Sigma (σ) Receptor Ligands

Sigma receptors are implicated in a variety of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases.[2][14][20] Many potent sigma receptor ligands feature a nitrogenous head group (like morpholine) connected via an alkyl spacer to an aromatic core. The this compound scaffold provides an excellent platform for developing such ligands. The aryl bromide can be elaborated using the cross-coupling reactions described above to explore the SAR of the aromatic region, which is crucial for achieving high affinity and selectivity.

Tachykinin (Neurokinin) Receptor Antagonists

Tachykinin receptors, particularly the NK1, NK2, and NK3 subtypes, are involved in pain, inflammation, and mood disorders.[1][21][22][23] Morpholine-containing compounds have been identified as potent antagonists of these receptors. The phenethylmorpholine core can serve as a key pharmacophore, and the ability to diversify the phenyl ring of this compound allows for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties.

Conclusion: A Building Block for Accelerated Discovery

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to rapidly explore a vast and biologically relevant chemical space. Its favorable physicochemical properties, combined with the versatility of the aryl bromide handle, make it an invaluable tool for the discovery and optimization of novel CNS-targeted therapeutics. The systematic application of modern cross-coupling chemistry to this scaffold provides a robust and efficient platform for generating compound libraries with a high potential for identifying new drug candidates.

References

- 1. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.rug.nl [research.rug.nl]

- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting neurokinin-3 receptor: a novel anti-angiogenesis strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(3-Bromophenethyl)morpholine: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides an in-depth analysis of 4-(3-bromophenethyl)morpholine, a versatile synthetic intermediate poised for significant applications in drug discovery and materials science. We will dissect its synthesis, purification, and characterization, with a primary focus on its role as a molecular scaffold. Detailed, field-proven protocols for its subsequent elaboration via palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—are presented. Mechanistic insights, practical considerations, and the strategic importance of the morpholine and bromophenethyl moieties in the design of novel chemical entities, particularly for central nervous system (CNS) targets, are discussed.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can impart a range of desirable properties, including improved aqueous solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance crucial for oral bioavailability and blood-brain barrier (BBB) penetration.[3][4] The weak basicity of the morpholine nitrogen (pKa ≈ 8.4) allows it to be protonated at physiological pH, aiding in solubility and interactions with biological targets, while the ether oxygen can act as a hydrogen bond acceptor.[3]

This compound capitalizes on this privileged scaffold by incorporating a brominated phenethyl tail. This functional handle serves as a key reactive site for the construction of more complex molecular architectures, making it a valuable building block for combinatorial libraries and targeted drug synthesis.

Synthesis and Characterization of this compound

A robust and scalable synthesis of this compound is paramount for its utility as a reliable intermediate. While direct literature procedures for this specific molecule are not extensively detailed, a logical and efficient three-step synthesis can be proposed based on established organic transformations.

Synthetic Strategy Overview

The proposed synthesis begins with the commercially available 3-bromophenethyl alcohol, which is first converted to its corresponding bromide. This activated intermediate then undergoes a nucleophilic substitution reaction with morpholine to yield the final product.

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromophenethyl alcohol (if not commercially available)

This starting material is commercially available. However, for completeness, a common synthetic route involves the reduction of 3-bromophenylacetic acid.

Step 2: Synthesis of 1-Bromo-3-(2-bromoethyl)benzene

The conversion of an alcohol to an alkyl bromide is a fundamental transformation. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this purpose.

-

Protocol:

-

To a stirred solution of 3-bromophenethyl alcohol (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add phosphorus tribromide (0.4 eq) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring it over crushed ice.

-

Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product, 1-bromo-3-(2-bromoethyl)benzene, can be purified by vacuum distillation.

-

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution (SN2) reaction where morpholine displaces the terminal bromide.

-

Protocol:

-

To a 100 mL round-bottom flask, add 1-bromo-3-(2-bromoethyl)benzene (1.0 eq, 10.0 mmol), anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 20.0 mmol) as a base, and anhydrous acetonitrile (50 mL) as the solvent.

-

Add morpholine (1.2 eq, 12.0 mmol) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 4-6 hours.

-

Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

-

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of the target intermediate.

| Property | Value | Reference |

| CAS Number | 364793-86-2 | [5] |

| Molecular Formula | C₁₂H₁₆BrNO | [5] |

| Molecular Weight | 270.17 g/mol | [5] |

| Appearance | Expected to be a colorless to pale yellow oil/liquid | General observation for similar compounds |

| Purity | ≥95% (Commercially available) | [5] |

| Boiling Point | Not available (high boiling point expected) | |

| ¹H NMR (CDCl₃, 400 MHz) | Expected: δ 7.35-7.10 (m, 4H, Ar-H), 3.73 (t, J=4.6 Hz, 4H, -O-CH₂-), 2.78 (t, J=7.8 Hz, 2H, Ar-CH₂-), 2.58 (t, J=7.8 Hz, 2H, -CH₂-N-), 2.48 (t, J=4.6 Hz, 4H, -N-CH₂-). | Based on analogues |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected: δ 141.5, 131.5, 130.0, 129.5, 127.0, 122.5, 67.0, 60.5, 53.5, 33.0. | Based on analogues |

Core Application: A Platform for Palladium-Catalyzed Cross-Coupling

The true value of this compound lies in the reactivity of its aryl bromide moiety. This site serves as an anchor for forming new carbon-carbon and carbon-nitrogen bonds, primarily through Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern drug synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures or introducing alkyl/vinyl groups, which are common motifs in pharmaceuticals.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

The Strategic Utility of 4-(3-Bromophenethyl)morpholine in the Synthesis of Novel CNS Therapeutic Agents

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of central nervous system (CNS) drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles.[1][2][3] 4-(3-Bromophenethyl)morpholine has emerged as a pivotal intermediate, valued for its unique structural features that bridge a metabolically stable morpholine moiety with a synthetically versatile bromophenyl group. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and, most critically, its application as a key precursor in the development of novel therapeutic agents. We will explore its role in the synthesis of potent Trace Amine-Associated Receptor 1 (TAAR1) agonists, a promising class of molecules for the treatment of schizophrenia and other psychiatric disorders.[4][5][6] This document serves as a practical resource for researchers, offering field-proven insights, detailed experimental protocols, and an examination of the chemical principles that underpin its utility.

Introduction: The Morpholine Scaffold and the Bromophenyl Synthon

The morpholine heterocycle is a privileged structure in medicinal chemistry.[7][8] Its incorporation into drug candidates is a well-established strategy to enhance aqueous solubility, improve metabolic stability, and modulate basicity (pKa ≈ 8.7), thereby optimizing the pharmacokinetic profile of a molecule for CNS penetration.[1][2][3] The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine provides a point for polar interactions or salt formation, all within a conformationally flexible yet stable ring system.

When combined with a phenethyl linker and a bromine-substituted phenyl ring, as in this compound, the resulting molecule becomes a powerful and versatile building block for two primary reasons:

-

Pharmacokinetic Anchor : The morpholinoethyl group serves as a reliable pharmacokinetic modulator, often retained in the final active pharmaceutical ingredient (API) to confer favorable drug-like properties.

-

Synthetic Handle : The bromine atom on the phenyl ring is a highly effective "synthetic handle." It provides a specific, reactive site for carbon-carbon or carbon-nitrogen bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[9][10][11][12][13] This allows for the systematic and efficient exploration of chemical space to optimize a lead compound's interaction with its biological target.

This guide will focus on the practical application of this dual-functionality, demonstrating how this compound is leveraged to construct complex, biologically active molecules.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the starting material is the foundation of any successful synthetic campaign.

Core Compound Characteristics

The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(2-(3-Bromophenyl)ethyl)morpholine | ChemScene |

| Synonyms | This compound | ChemScene |

| CAS Number | 364793-86-2 | ChemScene |

| Molecular Formula | C₁₂H₁₆BrNO | ChemScene |

| Molecular Weight | 270.17 g/mol | ChemScene |

| Appearance | Typically an oil or low-melting solid | Generic |

| Storage | 2-8°C, under inert atmosphere | Generic |

Synthesis Protocol: Nucleophilic Substitution

The most direct and industrially scalable synthesis of this compound involves a classical SN2 (nucleophilic substitution) reaction. The nitrogen atom of morpholine acts as the nucleophile, displacing a bromide from a suitable phenethyl electrophile.

The general reaction scheme is as follows:

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. orbit.dtu.dk [orbit.dtu.dk]

A Technical Guide to Investigating 4-(3-Bromophenethyl)morpholine for Neurological Disorders

Foreword: The Morpholine Scaffold as a Privileged Structure in CNS Drug Discovery

The development of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2][3][4] The morpholine heterocycle has emerged as a "privileged" scaffold in medicinal chemistry, imparting favorable physicochemical properties to drug candidates.[1][5][6] Its unique combination of a basic nitrogen atom and an ether oxygen within a flexible six-membered ring can enhance aqueous solubility, metabolic stability, and crucially, BBB permeability.[1][2][3][4] Morpholine-containing compounds have shown promise in modulating a range of CNS targets, including receptors and enzymes implicated in mood disorders, neurodegenerative diseases, and CNS tumors.[1][2][3][4][7] This guide focuses on a specific, under-investigated derivative, 4-(3-Bromophenethyl)morpholine, outlining a comprehensive strategy for its synthesis, characterization, and evaluation as a potential therapeutic agent for neurological disorders.

Part 1: Synthesis and Characterization of this compound

A robust and reproducible synthesis is the cornerstone of any drug discovery program. For this compound, a straightforward two-step synthetic route is proposed, starting from commercially available 3-bromophenylethanol.

Proposed Synthetic Pathway

The proposed synthesis involves the conversion of the starting alcohol to a more reactive leaving group, followed by nucleophilic substitution with morpholine.

References

- 1. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 2. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]

- 5. oaepublish.com [oaepublish.com]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of 4-(3-Bromophenethyl)morpholine in Cancer Research: A Focus on Sigma-1 Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer remains a formidable challenge in modern medicine, necessitating the exploration of novel therapeutic targets and chemical entities. The Sigma-1 receptor (Sig1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling target due to its significant overexpression in a multitude of human cancers and its integral role in maintaining cancer cell homeostasis.[1][2] This guide introduces 4-(3-Bromophenethyl)morpholine , a novel morpholine derivative, as a putative modulator of the Sigma-1 receptor. While direct studies on this specific compound are nascent, its structural features suggest a potential interaction with Sig1R, a receptor known to bind various morpholine-containing ligands. This document provides a comprehensive framework for investigating the anticancer potential of this compound, grounded in the extensive research on Sigma-1 receptor pharmacology in oncology. We will delve into the mechanistic underpinnings of Sig1R in cancer cell survival, proliferation, and stress response, and propose a detailed roadmap for the preclinical evaluation of this compound as a potential therapeutic agent.

The Sigma-1 Receptor: A Critical Hub in Cancer Cell Pathophysiology

The Sigma-1 receptor is not a classical signal-transducing receptor but rather a molecular chaperone that modulates a variety of cellular functions, particularly in response to stress.[1][3] In normal cells, Sig1R is primarily associated with the Binding immunoglobulin Protein (BiP), another chaperone, at the mitochondria-associated endoplasmic reticulum membrane (MAM).[3][4] Upon cellular stress or stimulation by specific ligands, Sig1R dissociates from BiP and translocates to other cellular compartments, where it interacts with and modulates the function of a diverse array of proteins, including ion channels, kinases, and other receptors.[1][3]

In the context of cancer, Sig1R expression is frequently upregulated in various tumor types, including breast, prostate, lung, colon, and brain cancers.[1][4] This overexpression is not merely a correlative phenomenon; a growing body of evidence indicates that Sig1R actively contributes to the malignant phenotype by:

-

Promoting Cell Survival and Inhibiting Apoptosis: Sig1R has been shown to suppress caspase-3-dependent apoptosis, a key pathway for programmed cell death.[3] By modulating calcium signaling between the ER and mitochondria, Sig1R helps cancer cells evade apoptotic triggers.[1]

-

Regulating Autophagy: The role of Sig1R in autophagy, a cellular recycling process, is complex and context-dependent. It can either promote or inhibit autophagy, and this modulation can contribute to either cancer cell survival or death.[5][6][7][8][9]

-

Enhancing Chemoresistance: By bolstering the cellular stress response, Sig1R can contribute to the development of resistance to conventional chemotherapeutic agents.

-

Modulating Cancer Cell Metabolism: Sig1R activation can influence mitochondrial bioenergetics, shifting the metabolic profile of cancer cells.[4][10]

-

Supporting Tumor-Initiating Stem-Like Cells: Sig1R appears to be crucial for maintaining the homeostasis and self-renewal capabilities of cancer stem-like cells.[2]

Given its central role in supporting the cancer cell machinery, targeting Sig1R with small molecule ligands presents a promising therapeutic strategy.[11]

This compound: A Putative Sigma-1 Receptor Ligand

While direct experimental data on the interaction of this compound with the Sigma-1 receptor is not yet available in the public domain, its chemical structure, featuring a morpholine ring linked to a phenethyl group, is characteristic of many known Sig1R ligands. The morpholine moiety is a versatile pharmacophore found in numerous biologically active compounds, including anticancer agents, where it can enhance pharmacokinetic properties.[12][13][14] The bromophenethyl group provides a lipophilic character that can facilitate membrane traversal and interaction with the hydrophobic binding pocket of the Sig1R.

We hypothesize that this compound acts as a modulator of the Sigma-1 receptor, potentially as an antagonist. Sig1R antagonists have been shown to inhibit tumor growth and induce apoptosis in preclinical cancer models.[3][15] The proposed mechanism of action for the anticancer effects of this compound, acting as a Sig1R antagonist, is illustrated in the signaling pathway diagram below.

Proposed Signaling Pathway of this compound as a Sig1R Antagonist

Caption: Proposed mechanism of this compound as a Sig1R antagonist.

Preclinical Evaluation Workflow for this compound

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of this compound. The following experimental workflow provides a comprehensive approach to characterizing its activity and mechanism of action.

Experimental Workflow Diagram

Caption: A structured workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

Synthesis of this compound

While a specific synthesis for this compound is not detailed in the provided search results, a general approach can be inferred from similar syntheses of related morpholine derivatives. For instance, the synthesis of 4-(2-Bromoethyl)morpholine involves the reaction of 2-morpholin-4-yl-ethanol with carbon tetrabromide and triphenylphosphine.[16] A plausible route for the target compound could involve the reaction of 3-bromophenethyl bromide with morpholine.

Note: The synthesis of 4-(3-bromophenyl)morpholine has been described and involves the reaction of 1,3-dibromobenzene with morpholine in the presence of a palladium catalyst.[17] This highlights a different synthetic strategy that could potentially be adapted. A variety of methods for synthesizing morpholine derivatives are available in the literature.[13][18]

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the Sigma-1 receptor.

Principle: This is a competitive radioligand binding assay using a known high-affinity Sig1R radioligand, such as --INVALID-LINK---pentazocine, and membrane preparations from cells or tissues expressing Sig1R.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues (e.g., rat liver or Sig1R-overexpressing cell lines) in ice-cold buffer and centrifuge to pellet the membranes.

-

Binding Reaction: Incubate the membrane preparations with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound in a suitable binding buffer.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 120 minutes at 37°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, SHSY-5Y for neuroblastoma) in 96-well plates and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-